

# Application of BAY1125976 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BAY1125976 |           |
| Cat. No.:            | B612003    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

BAY1125976 is a potent and selective, allosteric inhibitor of AKT1 and AKT2, key nodes in the PI3K/AKT/mTOR signaling cascade.[1][2][3] Dysregulation of this pathway is a frequent event in a multitude of human cancers, contributing to tumor progression, therapeutic resistance, and poor patient outcomes.[1][3] BAY1125976 has demonstrated significant anti-proliferative activity in various cancer cell lines and has shown robust in vivo efficacy in both cell linederived and patient-derived xenograft (PDX) models, particularly those harboring genetic alterations that activate the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[1][2] [4] These application notes provide a comprehensive overview of the use of BAY1125976 in PDX models, including quantitative efficacy data and detailed experimental protocols.

## **Mechanism of Action and Signaling Pathway**

**BAY1125976** functions as an allosteric inhibitor, binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1 and AKT2.[1][2][3] This binding prevents the phosphorylation of AKT at key activation sites, namely Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1] Inhibition of AKT phosphorylation blocks downstream signaling to critical effectors such as PRAS40, GSK3β, and the mTORC1 complex, ultimately leading to decreased cell proliferation and survival.[3]





Click to download full resolution via product page

**Diagram 1: BAY1125976** Signaling Pathway Inhibition.



# Quantitative Efficacy in Patient-Derived Xenograft (PDX) Models

**BAY1125976** has demonstrated significant antitumor activity in various PDX models, particularly those with a dependency on the PI3K/AKT signaling pathway. The tables below summarize the available quantitative data.

Table 1: Efficacy of BAY1125976 in Breast Cancer PDX Models

| PDX<br>Model | Cancer<br>Type                          | Key<br>Genetic<br>Alteration<br>(s) | Treatmen<br>t<br>Regimen                           | Efficacy<br>Endpoint          | Result                                              | Referenc<br>e |
|--------------|-----------------------------------------|-------------------------------------|----------------------------------------------------|-------------------------------|-----------------------------------------------------|---------------|
| HBCx-2       | Triple-<br>Negative<br>Breast<br>Cancer | AKT1<br>E17K                        | 5, 15, or 25<br>mg/kg,<br>p.o., BID<br>for 23 days | Tumor<br>Growth<br>Inhibition | Dose-<br>dependent<br>tumor<br>growth<br>inhibition | [2]           |

Table 2: Efficacy of BAY1125976 in Prostate and Anal Cancer PDX Models

| PDX<br>Model | Cancer<br>Type     | Key<br>Genetic<br>Alteration<br>(s) | Treatmen<br>t<br>Regimen             | Efficacy<br>Endpoint          | Result                                              | Referenc<br>e |
|--------------|--------------------|-------------------------------------|--------------------------------------|-------------------------------|-----------------------------------------------------|---------------|
| LAPC-4       | Prostate<br>Cancer | AKT1<br>E17K                        | 25 or 50<br>mg/kg,<br>p.o., QD       | Tumor<br>Growth<br>Inhibition | Dose-<br>dependent<br>tumor<br>growth<br>inhibition | [1][2]        |
| AXF 984      | Anal<br>Cancer     | AKT1<br>E17K                        | 50 mg/kg,<br>p.o., QD<br>for 19 days | T/C<br>Volume                 | 0.10 (p < 0.001)                                    | [1][2]        |



T/C: Treatment vs. Control; p.o.: oral administration; QD: once daily; BID: twice daily.

### **Experimental Protocols**

The following protocols provide a framework for utilizing **BAY1125976** in PDX models.

## Protocol 1: Establishment and Propagation of Patient-Derived Xenografts

This protocol outlines the subcutaneous implantation of patient tumor tissue into immunodeficient mice.





Click to download full resolution via product page

**Diagram 2:** Workflow for PDX Model Establishment.



#### Materials:

- Fresh patient tumor tissue in sterile collection medium (e.g., RPMI-1640 with antibiotics).
- Immunodeficient mice (e.g., NOD/SCID or NSG).
- Sterile surgical instruments.
- Matrigel (optional).
- Anesthesia.

#### Procedure:

- Under sterile conditions, mince the patient tumor tissue into small fragments of approximately 2-4 mm<sup>3</sup>.
- · Anesthetize the recipient mouse.
- Make a small incision in the skin on the flank of the mouse.
- Using forceps, create a subcutaneous pocket.
- (Optional) Mix the tumor fragment with Matrigel to support initial engraftment.
- Implant a single tumor fragment into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Monitor the mice for tumor growth by caliper measurements at least twice weekly. Tumor
  volume can be calculated using the formula: (Length x Width²) / 2.
- When the tumor reaches a volume of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse and aseptically excise the tumor.
- The excised tumor can be serially passaged into new cohorts of mice for expansion.



## Protocol 2: In Vivo Efficacy Study of BAY1125976 in PDX Models

#### Procedure:

- Once tumors in the PDX cohort reach an average volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Prepare **BAY1125976** in a suitable vehicle for oral administration.
- Administer BAY1125976 or vehicle to the respective groups at the desired dose and schedule (e.g., 50 mg/kg, p.o., QD).
- Monitor tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
- Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

# Protocol 3: Pharmacodynamic Analysis of p-AKT and p-PRAS40 by Western Blot

This protocol details the assessment of target engagement in tumor tissue.

### Materials:

- Excised tumor tissue.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Protein quantification assay (e.g., BCA assay).
- SDS-PAGE gels and electrophoresis apparatus.
- Nitrocellulose or PVDF membranes.



- Transfer apparatus.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-PRAS40 (Thr246), anti-total PRAS40.
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system.

#### Procedure:

- Homogenize tumor tissue in lysis buffer on ice.
- Clarify the lysate by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.





Click to download full resolution via product page

**Diagram 3:** Western Blot Workflow for Pharmacodynamic Analysis.



### Conclusion

**BAY1125976** is a promising therapeutic agent that effectively targets the PI3K/AKT/mTOR pathway. Patient-derived xenograft models serve as a valuable preclinical platform to evaluate the in vivo efficacy of **BAY1125976** and to identify patient populations that are most likely to respond to treatment. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies with this targeted inhibitor.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of BAY1125976 in Patient-Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612003#application-of-bay1125976-in-patient-derived-xenograft-pdx-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com